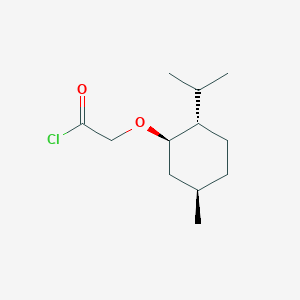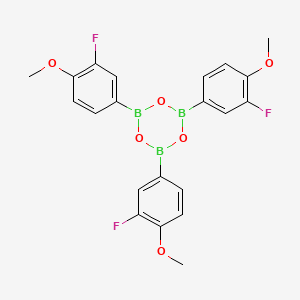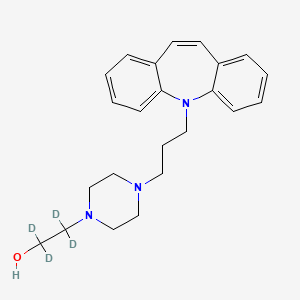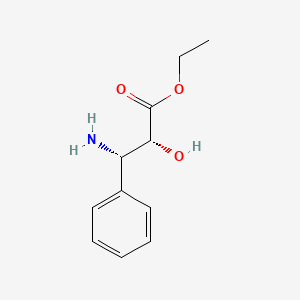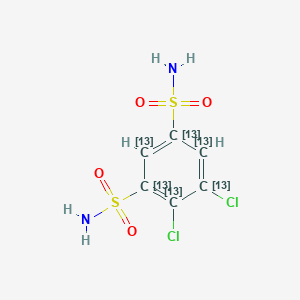
Diclofenamide-13C6
説明
Diclofenamide-13C6 is a labelled version of Diclofenamide . Diclofenamide is a carbonic anhydrase inhibitor used for the management of open-angle and secondary glaucoma, as well as acute angle-closure glaucoma in a delayed pre-operative setting requiring a reduction in intraocular pressure .
Molecular Structure Analysis
Diclofenamide has a chemical formula of C6H6Cl2N2O4S2 and a molecular weight of 305.159 . The structure includes two chloride groups, two sulfonamide groups, and a benzene ring .科学的研究の応用
Stable Isotope Labeling
Diclofenamide-13C6 is a stable isotope-labeled compound . Stable isotopes allow precise tracking and quantification of individual atoms in metabolic pathways . They generally do not change molecular properties but may slightly affect metabolic kinetics .
Metabolic Pathway Analysis
Isotope labeling can reveal specific steps in metabolic pathways . Using compounds with stable isotope labels at specific locations directly in humans or animal models can help verify drug mechanisms and evaluate unexpected side effects .
Enzyme Activity Studies
In cell culture or enzymatic reactions, the use of isotope markers can precisely control the concentration and exposure time, making it easy to study metabolic reactions and enzyme activities .
Mass Spectrometry Analysis
Stable isotope labels are used as internal standards in mass spectrometry analysis to improve analysis accuracy and reproducibility and reduce matrix effect interference .
Pharmacometabolic Kinetics
Isotopic labels can non-invasively track the distribution, transformation, and clearance of compounds and their metabolites in the body through techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), which is beneficial to the study of pharmacometabolic kinetics .
Treatment of Primary Periodic Paralyses
Dichlorphenamide is a carbonic anhydrase inhibitor that is approved in the USA for the treatment of primary hyperkalaemic and hypokalaemic periodic paralyses and related variants . It reduces the frequency of paralytic attacks and incidence of acute intolerable worsening in patients with hypokalaemic periodic paralysis .
Clinical Research
Using compounds with stable isotope labels at specific locations directly in humans or animal models can also help verify drug mechanisms and evaluate unexpected side effects, improving the accuracy and efficiency of clinical research .
Quantification of Dichlorphenamide
Dichlorphenamide-13C6 is intended for use as an internal standard for the quantification of dichlorphenamide .
作用機序
Diclofenamide-13C6, also known as Dichlorphenamide-13C6, is a carbonic anhydrase inhibitor . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
The primary target of Diclofenamide-13C6 is carbonic anhydrase , an enzyme that plays a crucial role in regulating pH and fluid balance .
Mode of Action
Diclofenamide-13C6 inhibits the activity of carbonic anhydrase, thereby reducing the production of bicarbonate ions from carbon dioxide and water . This inhibition leads to a decrease in the secretion of aqueous humor, a fluid in the eye .
Biochemical Pathways
The inhibition of carbonic anhydrase disrupts the conversion of carbon dioxide and water into bicarbonate and protons. This disruption affects the production of aqueous humor, leading to a decrease in intraocular pressure .
Pharmacokinetics
They are metabolized in the liver and excreted in the urine .
Action Environment
The action of Diclofenamide-13C6 can be influenced by various environmental factors. For instance, the pH of the body can affect the ionization state of the drug, which can impact its absorption and distribution. Additionally, factors such as temperature and humidity can potentially affect the stability of the drug .
Safety and Hazards
特性
IUPAC Name |
4,5-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(6(4)8)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQPMPFPNINLKP-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1S(=O)(=O)N)Cl)Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




